molecular formula C22H26N2O2S B4021958 N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide

Cat. No. B4021958
M. Wt: 382.5 g/mol
InChI Key: GUTAUNPEIUHBQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those structurally related to N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide, often involves direct acylation reactions or base-catalyzed N-benzoylation. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, showcasing a method that could potentially be applied to the synthesis of N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using X-ray crystallography, as demonstrated in studies on similar compounds. For instance, the structure of N-(Cyano(naphthalen-1-yl)methyl)benzamides was revealed through X-ray single crystallography, providing a model for understanding the structural aspects of N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide (Younes et al., 2020).

Chemical Reactions and Properties

Benzamide derivatives exhibit a variety of chemical reactions, including colorimetric sensing of anions and interactions with nucleophiles, which could be reflective of the reactivity of N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide. The colorimetric sensing behavior of certain benzamide compounds towards fluoride anions, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, is a notable chemical property (Younes et al., 2020).

Physical Properties Analysis

The solid-state properties, including crystallography and hydrogen bonding interactions, are critical for understanding the physical characteristics of benzamide derivatives. These properties can significantly affect the solubility, stability, and overall behavior of the compounds in various environments.

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity with different chemical agents and potential as sensors or inhibitors, provide insights into their applications in chemical and biological systems. The synthesis and reactivity of these compounds suggest a versatility that could extend to N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide, although direct studies on this specific compound are needed to fully understand its properties.

For further exploration of the chemical and physical properties of benzamide derivatives and related compounds, the following references provide valuable insights:

  • (Younes et al., 2020)
  • Additional studies on benzamide derivatives and their synthesis, structure, and properties are available but not directly related to N-cyclohexyl-2-{[3-(phenylthio)propanoyl]amino}benzamide, highlighting the need for specific research on this compound.

properties

IUPAC Name

N-cyclohexyl-2-(3-phenylsulfanylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c25-21(15-16-27-18-11-5-2-6-12-18)24-20-14-8-7-13-19(20)22(26)23-17-9-3-1-4-10-17/h2,5-8,11-14,17H,1,3-4,9-10,15-16H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTAUNPEIUHBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-{[3-(phenylsulfanyl)propanoyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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